2-((2,5-dimethylbenzyl)thio)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative featuring a 4-oxo-3,4-dihydroquinazoline core substituted with a 4-fluorophenyl group at position 3, a diethylcarboxamide moiety at position 7, and a thioether linkage to a 2,5-dimethylbenzyl group at position 2. Its synthesis likely involves multi-step reactions, including thioalkylation and condensation, to assemble the quinazoline scaffold and introduce substituents.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-N,N-diethyl-3-(4-fluorophenyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O2S/c1-5-31(6-2)26(33)20-9-14-24-25(16-20)30-28(35-17-21-15-18(3)7-8-19(21)4)32(27(24)34)23-12-10-22(29)11-13-23/h7-16H,5-6,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZCDCPBKGTRIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
| Compound Class | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Quinazoline | Quinazoline | 4-Fluorophenyl, 2,5-dimethylbenzylthio, diethylcarboxamide | 4-Oxo, thioether, carboxamide |
| Triazole Derivatives ([7–9]) | 1,2,4-Triazole | 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl | Thione (C=S), sulfonyl (SO₂) |
| S-Alkylated Triazoles ([10–15]) | 1,2,4-Triazole | 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl, phenyl/4-fluorophenyl ethanone | Thioether (C-S), ketone (C=O), sulfonyl (SO₂) |
Key Observations :
- The quinazoline core introduces a rigid, planar structure with a 4-oxo group, which may enhance hydrogen-bonding interactions compared to the more flexible triazole derivatives.
- The diethylcarboxamide group in the target compound could improve solubility relative to the sulfonyl-containing triazoles, which are more lipophilic .
Spectral Characterization
- IR Spectroscopy :
- NMR :
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